N-Methyl-1,3-benzoxazol-2-amine
Overview
Description
N-Methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the nitrogen atom and an amine group at the second position.
Mechanism of Action
Target of Action
N-Methyl-1,3-benzoxazol-2-amine is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Biochemical Pathways
In the context of biochemical pathways, metabolomics analysis was used to explain the effects of this compound on the T. spiralis adult worm. The results demonstrated that the compound significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
The in vivo results demonstrate that a dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49% . The relatively low acute toxicity was categorized into chemical category 5, with an LD50 greater than 2000 mg/kg body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with a suitable methylating agent. One common method is the reaction of 2-aminophenol with methyl isocyanate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as zinc oxide or titanium dioxide can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the second position can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-Methyl-1,3-benzoxazol-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
N-Methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Benzoxazole: Lacks the methyl and amine groups, making it less versatile in certain chemical reactions.
2-Aminobenzoxazole: Similar structure but without the methyl group, leading to different reactivity and biological activity.
N-Methylbenzoxazole:
Uniqueness: N-Methyl-1,3-benzoxazol-2-amine is unique due to the presence of both the methyl and amine groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-methyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXNZLSLYKBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343568 | |
Record name | N-Methyl-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19776-98-8 | |
Record name | N-Methyl-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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